Cas no 915922-25-7 (3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine)

3-Hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine is a specialized heterocyclic compound featuring a triazine core substituted with a hydrazino group and a 3-methoxyphenyl moiety. This structure imparts reactivity suitable for applications in medicinal chemistry and agrochemical synthesis, particularly as a building block for further functionalization. The hydrazino group enables condensation reactions, while the methoxyphenyl substituent contributes to electronic modulation, enhancing its utility in the design of biologically active molecules. Its well-defined reactivity profile and stability under controlled conditions make it a valuable intermediate for researchers developing novel triazine-based compounds. The product is typically handled under inert conditions to preserve its reactivity.
3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine structure
915922-25-7 structure
Product Name:3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine
CAS No:915922-25-7
MF:C10H11N5O
MW:217.227240800858
MDL:MFCD08691587
CID:1085175
PubChem ID:28064038
Update Time:2025-06-09

3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine Chemical and Physical Properties

Names and Identifiers

    • 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine
    • [5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine
    • 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine(SALTDATA: FREE)
    • CHEMBRDG-BB 4015441
    • 915922-25-7
    • BS-36567
    • MFCD08691587
    • CS-0365960
    • SB73613
    • AKOS022183805
    • DTXSID50650892
    • 3-Hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine
    • 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine
    • MDL: MFCD08691587
    • Inchi: 1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15)
    • InChI Key: VFQKUNUNUMFNQG-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C1C=NN=C(NN)N=1

Computed Properties

  • Exact Mass: 217.09600
  • Monoisotopic Mass: 217.09635999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 86Ų

Experimental Properties

  • PSA: 85.95000
  • LogP: 1.60610

3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine Customs Data

  • HS CODE:2933699090
  • Customs Data:

    China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine Pricemore >>

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3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:915922-25-7)3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine
Order Number:A1191672
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:16
Price ($):176.0
Email:sales@amadischem.com

Additional information on 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine

Introduction to 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine (CAS No. 915922-25-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine, identified by its CAS number 915922-25-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the triazine family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of both hydrazino and methoxyphenyl substituents in its structure imparts distinct reactivity and functionality, making it a promising candidate for further exploration in synthetic chemistry and therapeutic applications.

The hydrazino group at the 3-position of the triazine ring is a key feature that enhances the compound's reactivity, particularly in nucleophilic substitution reactions. This reactivity has been exploited in various synthetic protocols to generate more complex derivatives with tailored biological properties. In contrast, the 3-methoxyphenyl moiety introduces a lipophilic aromatic ring that can modulate solubility and metabolic stability, which are critical factors in drug design. The combination of these structural elements makes 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine a versatile scaffold for developing novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine and biological targets. Studies have demonstrated that this compound can interact with enzymes and receptors through hydrogen bonding networks, hydrophobic interactions, and π-stacking effects. These interactions are crucial for modulating enzyme activity and receptor signaling pathways, which are often implicated in various diseases. For instance, computational studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other enzyme families relevant to cancer therapy.

In the realm of medicinal chemistry, 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine has been explored as a precursor for synthesizing small-molecule inhibitors targeting inflammatory pathways. The hydrazino group can participate in condensation reactions with carboxylic acids or aldehydes to form hydrazones or imines, which are known to interact with biomolecules such as cytokines and growth factors. Additionally, the methoxyphenyl group can serve as a pharmacophore for binding to aromatic residues in protein targets. These features have prompted researchers to investigate its potential as an anti-inflammatory agent or as a lead compound for further derivatization.

Emerging research also highlights the role of 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine in modulating immune responses through interaction with immune checkpoint proteins. Immune checkpoint inhibitors have revolutionized cancer immunotherapy by enhancing T-cell activity against tumor cells. Compounds structurally related to 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine have been shown to modulate the expression or activity of proteins such as PD-L1 and CTLA-4. While further clinical data is needed to validate these findings, preclinical studies suggest that derivatives of this compound may contribute to the development of next-generation immunotherapeutic strategies.

The synthesis of 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic strategies include nucleophilic substitution reactions at the triazine core followed by functional group modifications at the aromatic rings. Advances in green chemistry have also enabled more sustainable synthetic routes for this compound. For example, catalytic methods using transition metals have been employed to improve yield and selectivity while minimizing waste generation. These innovations align with broader efforts in pharmaceutical manufacturing to enhance environmental sustainability.

Biological evaluation of 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine has revealed promising activities against various disease-related targets. In vitro assays have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin synthesis and inflammatory responses. Additionally, cell-based assays have shown potential cytotoxic effects against certain cancer cell lines. These findings underscore the therapeutic potential of this compound but also highlight the need for further optimization to improve selectivity and efficacy.

The structural features of 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine make it an attractive scaffold for structure-based drug design (SBDD). High-resolution crystal structures of protein targets complexed with related compounds have provided insights into binding modes that can be exploited for rational design. By integrating knowledge from computational modeling with experimental data from X-ray crystallography or NMR spectroscopy, researchers can refine analogs of this compound to enhance their binding affinity and pharmacokinetic properties.

Future directions in the study of 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine include exploring its role in modulating epigenetic mechanisms relevant to diseases such as cancer and neurodegeneration. Epigenetic regulators are emerging as key targets for therapeutic intervention due to their ability to alter gene expression without modifying DNA sequences. Small molecules like this triazine derivative may interact with histone deacetylases (HDACs) or other epigenetic enzymes through their functional groups. Such interactions could lead to novel therapeutic approaches targeting epigenetic dysregulation.

In conclusion, 3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine (CAS No. 915922-25-7) represents a structurally intriguing molecule with significant potential in chemical biology and medicinal chemistry. Its unique combination of reactivity features—such as the hydrazino group and methoxyphenyl moiety—makes it a versatile scaffold for drug discovery efforts aimed at addressing various diseases including cancer immunotherapy,nflammatory disordersandepigenetic dysregulation.Currentresearchisfocusedonelucidatingitsmechanismsofactionandoptimizingitspharmacologicalpropertiesforclinicalapplications.Forthefuture,thiscompoundholdsgreatpromiseasanewclassofbioactiveagentswithbroaderapeutictopics beyondthosecurrentlyunderinvestigation.

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Amadis Chemical Company Limited
(CAS:915922-25-7)3-hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine
A1191672
Purity:99%
Quantity:10g
Price ($):176.0
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